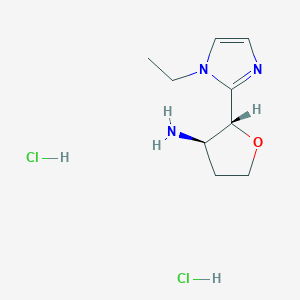![molecular formula C18H20ClNOS B2884728 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime CAS No. 477864-96-3](/img/structure/B2884728.png)
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is a chemical compound that belongs to the family of aldehydes. It has a CAS Number of 110452-12-5 and a molecular weight of 194.3 . The compound is in liquid form .
Molecular Structure Analysis
The linear formula of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is C11H14OS . The average mass is 194.293 Da and the monoisotopic mass is 194.076538 Da .Physical And Chemical Properties Analysis
The physical form of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is liquid .Wissenschaftliche Forschungsanwendungen
Sulfur Derivatives and Reactivity
- Research on sulfur derivatives of 2-oxopropanal oxime, similar in structural complexity to 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime, has shown significant reactivity and potential applications in the field of organophosphate inhibition. These compounds have been evaluated for their ability to reactivate acetylcholinesterase inhibited by organophosphates, suggesting their use in developing antidotes against organophosphate poisoning (Degorre, Kiffer, & Terrier, 1988).
Catalysis and Synthesis
- Studies on catalytic systems, such as vanadium-catalyzed reactions involving sulfur-containing compounds, highlight the role of sulfur functionalities in facilitating chemical transformations. This suggests potential applications of compounds like this compound in catalytic processes, including the synthesis of heterocyclic compounds (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Material Science and Polymer Chemistry
- Research on polymeric materials derived from thiophenyl-substituted compounds indicates the utility of sulfur-containing molecules in creating materials with unique optical and electronic properties. Such studies suggest potential applications in developing novel polymers and materials for technological applications (Tapaswi et al., 2015).
Pharmacological Applications
- The synthesis and evaluation of sulfur-containing compounds for their antimicrobial and anticancer properties reflect the broader interest in such molecules for drug development. For instance, novel structures derived from benzimidazole sulfanyl compounds have shown activity against Helicobacter pylori, indicating the potential for developing new therapeutic agents (Carcanague et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-14-4-10-17(11-5-14)22-18(2,3)13-20-21-12-15-6-8-16(19)9-7-15/h4-11,13H,12H2,1-3H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGBWPREGXQNLO-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NOCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

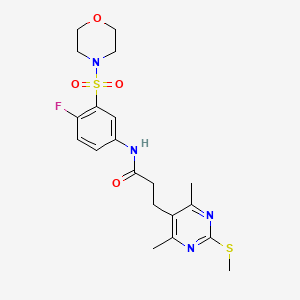

![4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2884649.png)


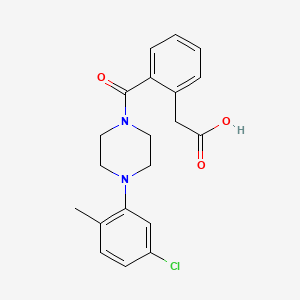
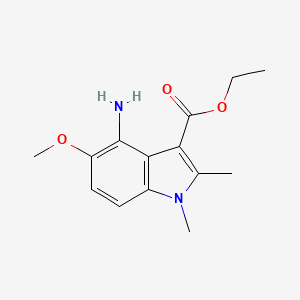
![Cyclobutyl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2884660.png)
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)
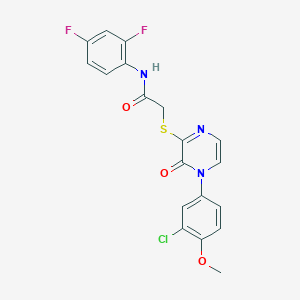
![5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one](/img/structure/B2884664.png)
![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)
